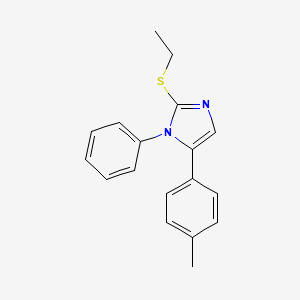

2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

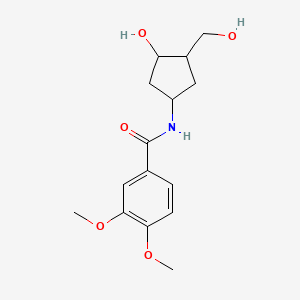

The compound “2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The compound also contains a phenyl group (a ring of 6 carbon atoms, often represented as “Ph”), a p-tolyl group (a phenyl group with a methyl group at the para position), and an ethylthio group (an ethyl group attached to a sulfur atom) .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and UV-Vis (Ultraviolet-Visible) spectroscopy . These techniques can provide information about the types of bonds in the molecule, their arrangement, and the overall shape of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As mentioned earlier, the introduction of tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Other reactions could involve the imidazole ring or the ethylthio group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis . These properties would depend on the specific arrangement of atoms in the molecule and the types of bonds present.Applications De Recherche Scientifique

Photochromic Behavior and Magnetic Relaxation

Imidazole derivatives have been explored for their multifunctional properties, including photochromic behavior and slow magnetic relaxation. For instance, studies on bisthienylethene-containing compounds with imidazole structures have demonstrated significant photochromic activity, where the substances change color upon irradiation with light. This characteristic is particularly relevant for developing new materials for optical storage and sensing applications. The same compounds also exhibit interesting magnetic properties, such as field-induced slow magnetic relaxation, which could be beneficial in designing new magnetic materials for technology applications (Cao et al., 2015).

Corrosion Inhibition

The application of imidazole derivatives in corrosion inhibition has been thoroughly investigated, particularly for protecting copper surfaces in acidic environments. Studies have shown that derivatives like 1-(p-tolyl)-4-methylimidazole are highly effective in this regard, indicating their potential as corrosion inhibitors in industrial settings. These molecules tend to adsorb on metal surfaces, forming protective layers that significantly reduce corrosion rates. This application is critical for extending the lifespan of metal components in various industrial processes (Gašparac et al., 2000).

Optoelectronic and Photoluminescence Properties

Research into the optoelectronic properties of imidazole derivatives has led to the synthesis of compounds exhibiting promising luminescent characteristics. These substances show potential for use in organic light-emitting diodes (OLEDs), where they could serve as blue emitters. The ability to fine-tune the emission properties of these compounds by altering their molecular structure opens up new avenues for the development of advanced OLED materials with improved performance and efficiency (Qiu et al., 2017).

Synthesis and Characterization of Complexes

The synthesis and characterization of metal complexes containing imidazole derivatives have been extensively studied. These complexes often exhibit unique structural and electronic properties, making them of interest for various applications, including catalysis and material science. The ability to engineer the molecular structure of these complexes allows for the exploration of their potential in a wide range of chemical reactions and processes (Govindaswamy et al., 2007).

Orientations Futures

The future directions for research on this compound would likely depend on its intended use. For instance, if it’s being studied for potential pharmaceutical applications, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used in materials science, future research could involve studying its properties under various conditions .

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other imidazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Imidazole compounds can participate in a variety of biochemical reactions, but without knowing the specific targets of this compound, it’s difficult to predict which pathways it might affect .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate are unknown. The presence of the ethylthio and phenyl groups could potentially influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it’s difficult to predict its effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-ethylsulfanyl-5-(4-methylphenyl)-1-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-11-9-14(2)10-12-15)20(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBBQXVEQKGKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2873525.png)

![N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2873527.png)

![7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2873530.png)

![4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2873531.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873534.png)

![4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2873538.png)

![4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2873543.png)

![1-acetyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2873547.png)